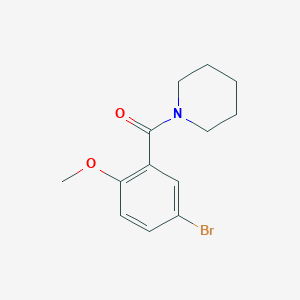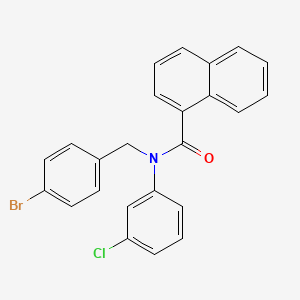![molecular formula C21H17N3O3 B4762979 methyl 5-(3-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4762979.png)
methyl 5-(3-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Overview
Description
Methyl 5-(3-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate, also known as MPP, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. MPP belongs to the pyrazolo[1,5-a]pyrimidine family of compounds, which have been identified as promising candidates for the development of new drugs. In
Mechanism of Action
The mechanism of action of methyl 5-(3-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves the inhibition of specific enzymes and pathways that are involved in the development and progression of diseases. In cancer research, methyl 5-(3-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammation research, methyl 5-(3-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate inhibits the activation of the NF-κB pathway, which is involved in the production of inflammatory cytokines. In neurological disorder research, methyl 5-(3-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate activates the PI3K/Akt pathway, which is involved in cell survival and neuroprotection.
Biochemical and physiological effects:
methyl 5-(3-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, methyl 5-(3-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate induces apoptosis and inhibits cell proliferation. In immune cells, methyl 5-(3-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate reduces the production of inflammatory cytokines and inhibits the activation of inflammatory pathways. In neuronal cells, methyl 5-(3-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate improves cell survival and promotes neuroprotection.
Advantages and Limitations for Lab Experiments
Methyl 5-(3-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several advantages for lab experiments, including its high purity, high yield, and potential therapeutic applications in various diseases. However, methyl 5-(3-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the research and development of methyl 5-(3-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to investigate its pharmacokinetics and pharmacodynamics in animal models and human subjects. Additionally, further studies are needed to determine its safety profile and potential drug interactions. Overall, methyl 5-(3-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a promising compound that has the potential to be developed into a new class of drugs for the treatment of various diseases.
Scientific Research Applications
Methyl 5-(3-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, methyl 5-(3-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation research, methyl 5-(3-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate has been shown to reduce the production of inflammatory cytokines and inhibit the activation of inflammatory pathways. In neurological disorder research, methyl 5-(3-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
methyl 5-(3-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-26-16-10-6-9-15(11-16)17-12-19(21(25)27-2)24-20(22-17)13-18(23-24)14-7-4-3-5-8-14/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLNOYRKGZROQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC(=NN3C(=C2)C(=O)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(3-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2-methoxyphenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4762899.png)

![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4762903.png)

methanone](/img/structure/B4762914.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4762922.png)
![3-methyl-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4762926.png)
![2-isopropyl-5-methylphenyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetate](/img/structure/B4762934.png)

![2-({[4-(4-bromophenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B4762951.png)



![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4762995.png)